molecular formula C20H21NO3 B1628907 4-Cyanophenyl 4-(hexyloxy)benzoate CAS No. 50793-87-8

4-Cyanophenyl 4-(hexyloxy)benzoate

Cat. No.: B1628907
CAS No.: 50793-87-8
M. Wt: 323.4 g/mol
InChI Key: JSPWLPBBQHWZNH-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(hexyloxy)benzoate is a liquid crystalline compound characterized by a rigid benzoate core substituted with a polar cyano (-CN) group at the 4-position of the phenyl ring and a hexyloxy (-O-C₆H₁₃) chain at the 4′-position. The cyano group enhances molecular polarity, influencing mesomorphic behavior, while the hexyloxy chain contributes to alkyl flexibility, aiding in liquid crystal phase formation .

Properties

CAS No.

50793-87-8

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-hexoxybenzoate

InChI

InChI=1S/C20H21NO3/c1-2-3-4-5-14-23-18-12-8-17(9-13-18)20(22)24-19-10-6-16(15-21)7-11-19/h6-13H,2-5,14H2,1H3

InChI Key

JSPWLPBBQHWZNH-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-cyanophenyl 4-(hexyloxy)benzoate with related compounds:

Compound Name Molecular Formula Key Functional Groups Role in Mesomorphism
This compound C₂₀H₂₁NO₃ -CN (cyano), -O-C₆H₁₃ (hexyloxy) Enhances polarity; stabilizes smectic phases
4-Cyanophenyl benzoate () C₁₄H₉NO₂ -CN, benzoate ester Limited mesomorphism due to shorter alkyl chain
4-(Hexyloxy)phenyl 4-pentylbenzoate () C₂₄H₃₀O₃ -O-C₆H₁₃, -C₅H₁₁ (pentyl) Promotes nematic phases; lacks polar -CN
4-[(4-(Hexyloxy)phenylimino)methyl]benzoate derivatives () C₂₆H₃₃NO₃ (e.g., compound B) Schiff base (-CH=N-), -O-C₆H₁₃ Schiff base enhances thermal stability; induces broad smectic phases
(S)-4-[(4-Cyanophenyl)diazenyl]phenyl esters () C₂₈H₃₅N₃O₄ (e.g., IIa) -CN, azo (-N=N-) group Photoresponsive behavior under UV; chiral dopants

Key Observations :

  • The cyano group in this compound increases dipole-dipole interactions, favoring smectic phase induction in binary mixtures (e.g., with ME6O.5) .
  • Schiff base derivatives (e.g., compound B in ) exhibit higher thermal stability (melting points >190°C) due to conjugated imine linkages, whereas the target compound relies on ester and cyano groups for stability .
  • Compounds with azo groups () show photoisomerization, a property absent in this compound .

Phase Behavior and Thermal Properties

Comparative phase transition data for select compounds:

Compound Phase Sequence Transition Temperatures (°C) Source
This compound Nematic → Isotropic (predicted) Not reported; inferred from analogs
ME6O.5 + CPHB binary mixture () Nematic → Smectic → Isotropic Smectic phase stable at ~40–60°C
4-[(4-(Hexyloxy)phenylimino)methyl]benzoate (B) Cr → Smectic → Nematic → Isotropic Cr 145°C, Sm 165°C, N 195°C, Iso 210°C
(S)-4-[(4-Cyanophenyl)diazenyl]phenyl IIa Cr → Smectic → Cholesteric Cr 78°C, Sm 125°C, Ch 148°C

Insights :

  • Binary mixtures of 4-cyanophenyl derivatives (e.g., CPHB in ) exhibit induced smectic phases at near-equimolar ratios, attributed to complementary molecular shapes and polar interactions .
  • Schiff base esters () display broader mesomorphic ranges (ΔT >50°C) compared to simple benzoates, highlighting the role of molecular rigidity .

Impact of Substituents on Mesomorphism

  • Cyano vs. Alkoxy Groups: The -CN group in this compound enhances polarity, stabilizing layered smectic phases, whereas longer alkoxy chains (e.g., hexyloxy) improve solubility and reduce melting points .
  • Schiff Base vs. Ester Linkages: Schiff base compounds () exhibit higher thermal stability due to extended conjugation, whereas ester-linked compounds (e.g., 4-cyanophenyl benzoate) prioritize flexibility .

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